molecular formula C17H15BrF2N2O B4463268 N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide

N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide

Cat. No. B4463268
M. Wt: 381.2 g/mol
InChI Key: UFGFFFONLJGXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide, also known as BFF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BFF belongs to the class of pyrrolidinecarboxamide compounds, which are known for their diverse biological activities, including anticancer, antiviral, and antifungal properties. In

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been the subject of several scientific studies due to its potential applications in medicinal chemistry. One of the most promising applications of N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is in the development of new drugs for the treatment of cancer. Studies have shown that N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide exhibits potent anticancer activity against several cancer cell lines, including breast, lung, and prostate cancer cells.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and division.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the growth and division of cancer cells by targeting certain enzymes involved in these processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer drugs. However, the synthesis of N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is complex and requires several steps, which may limit its use in lab experiments. Additionally, the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide is not fully understood, which may hinder its development as a drug.

Future Directions

There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide. One direction is to further investigate the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide and its potential targets in cancer cells. Another direction is to explore the use of N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide in combination with other anticancer drugs to enhance its effectiveness. Additionally, the development of new synthetic methods for N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide may improve its accessibility and potential for use in drug development. Finally, the investigation of N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide's activity against other diseases, such as viral and fungal infections, may lead to the development of new treatments for these conditions.

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF2N2O/c18-12-6-7-15(14(20)10-12)21-17(23)22-8-2-5-16(22)11-3-1-4-13(19)9-11/h1,3-4,6-7,9-10,16H,2,5,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGFFFONLJGXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=C(C=C(C=C2)Br)F)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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